molecular formula C12H14N2O3S2 B1393866 Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1211506-76-1

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B1393866
CAS No.: 1211506-76-1
M. Wt: 298.4 g/mol
InChI Key: FEYQCZZGOZPCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex heterocyclic compound that features a unique combination of morpholine, thieno, and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thieno[2,3-d][1,3]thiazole core.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where the thieno[2,3-d][1,3]thiazole intermediate reacts with morpholine under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d][1,3]thiazole derivatives.

Scientific Research Applications

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]oxazole-5-carboxylate
  • Ethyl 2-piperidin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
  • Ethyl 2-morpholin-4-ylthieno[3,2-d][1,3]thiazole-5-carboxylate

Uniqueness

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate stands out due to its specific combination of morpholine, thieno, and thiazole rings, which confer unique electronic and steric properties. These properties enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-2-17-11(15)9-7-8-10(18-9)13-12(19-8)14-3-5-16-6-4-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYQCZZGOZPCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.